(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Description
(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base show significant potential for photodynamic therapy (PDT). These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. Their spectroscopic properties and potential in treating cancer highlight their importance in the development of new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Enzyme Inhibition
A series of new benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
Properties
IUPAC Name |
4-[2-[(E)-but-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)14-7-9-15(10-8-14)31(21,29)30/h5-10H,11H2,1-4H3,(H2,21,29,30)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRYFBBSSNIWLC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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